Ethyl 1-(4,6-dimethylpyrimidin-2-yl)-5-hydroxypyrazole-4-carboxylate
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Overview
Description
Ethyl 1-(4,6-dimethylpyrimidin-2-yl)-5-hydroxypyrazole-4-carboxylate is a heterocyclic compound that features both pyrimidine and pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(4,6-dimethylpyrimidin-2-yl)-5-hydroxypyrazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 2-(N-(4,6-dimethylpyrimidin-2-yl)cyanamide)acetate with primary aliphatic amines in water as a green solvent . This method is eco-friendly and yields the desired product with high specificity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. The use of microwave irradiation has also been explored to enhance reaction rates and improve yields .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(4,6-dimethylpyrimidin-2-yl)-5-hydroxypyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reducing agents used.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce halogens or other functional groups into the molecule .
Scientific Research Applications
Ethyl 1-(4,6-dimethylpyrimidin-2-yl)-5-hydroxypyrazole-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as a bioactive molecule with antibacterial, antifungal, and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Ethyl 1-(4,6-dimethylpyrimidin-2-yl)-5-hydroxypyrazole-4-carboxylate involves its interaction with specific molecular targets. The pyrimidine and pyrazole rings allow it to bind to enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-(4,6-dimethylpyrimidin-2-yl)-1H-1,2,3-triazole-4-carboxylate
- N-(4,6-dimethylpyrimidin-2-yl)-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide
- 1-(4,6-dimethylpyrimidin-2-yl)-3-[(5-phenyl-2H-tetrazol-2-yl)methyl]-1H-pyrazol-5-ol
Uniqueness
Ethyl 1-(4,6-dimethylpyrimidin-2-yl)-5-hydroxypyrazole-4-carboxylate is unique due to its specific combination of pyrimidine and pyrazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C12H14N4O3 |
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Molecular Weight |
262.26 g/mol |
IUPAC Name |
ethyl 2-(4,6-dimethylpyrimidin-2-yl)-3-oxo-1H-pyrazole-4-carboxylate |
InChI |
InChI=1S/C12H14N4O3/c1-4-19-11(18)9-6-13-16(10(9)17)12-14-7(2)5-8(3)15-12/h5-6,13H,4H2,1-3H3 |
InChI Key |
RCQOELSZNHEMDX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CNN(C1=O)C2=NC(=CC(=N2)C)C |
Origin of Product |
United States |
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